Oxacillin

Catalog No.
S588612
CAS No.
66-79-5
M.F
C19H19N3O5S
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxacillin

CAS Number

66-79-5

Product Name

Oxacillin

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1

InChI Key

UWYHMGVUTGAWSP-JKIFEVAISA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Solubility

8.62e-02 g/L

Synonyms

Methylphenylisoxazolyl Penicillin, Oxacillin, Oxacillin Sodium, Oxacillin, Monosodium Salt, Anhydrous, Oxacillin, Monosodium Salt, Monohydrate, Oxacillin, Sodium, Oxazocilline, Penicillin, Methylphenylisoxazolyl, Prostaphlin, Sodium Oxacillin, Sodium, Oxacillin

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Description

The exact mass of the compound Oxacillin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.9 mg/l8.62e-02 g/l. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oxacillin is a semisynthetic beta-lactam antibiotic belonging to the penicillin class, developed by Beecham in the early 1960s. It is specifically designed to resist degradation by penicillinase, an enzyme produced by certain bacteria that can inactivate other penicillins. The chemical formula of oxacillin is C₁₉H₁₉N₃O₅S, with a molar mass of approximately 401.44 g/mol . Oxacillin is primarily used to treat infections caused by susceptible gram-positive organisms, particularly Staphylococcus aureus, including strains that produce penicillinase .

The primary mechanism of action for oxacillin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding interferes with the transpeptidation reaction, a crucial step in the formation of peptidoglycan, leading to cell lysis and death of actively growing bacteria .

Oxacillin's stability against hydrolysis by various beta-lactamases allows it to maintain its efficacy against resistant bacterial strains, making it a valuable option in clinical settings .

Oxacillin exhibits bactericidal activity against a range of gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Streptococcus pyogenes

Its effectiveness is notably diminished against most gram-negative bacteria due to their outer membrane barrier . The drug's ability to resist breakdown by penicillinase allows it to effectively treat infections caused by penicillin-resistant strains of Staphylococcus aureus, although resistance can still develop through various mechanisms such as altered PBPs or decreased permeability .

Oxacillin is synthesized from the core structure of 6-aminopenicillanic acid, which serves as the backbone for many penicillins. The synthesis typically involves:

  • Protection of the amino group.
  • Introduction of the isoxazole side chain via acylation.
  • Formation of the thiazolidine ring.

The final product is purified and formulated into injectable forms for clinical use .

Oxacillin is primarily utilized in clinical settings for:

  • Treating skin and soft tissue infections caused by Staphylococcus aureus.
  • Managing respiratory tract infections.
  • Addressing bone and joint infections.

It is administered via intramuscular or intravenous routes, with dosing tailored based on the severity of infection and patient response .

Oxacillin may interact with other medications, notably probenecid, which can inhibit its renal clearance and increase serum levels. This interaction can enhance oxacillin's efficacy but may also raise the risk of toxicity . Other potential interactions include:

  • Canrenoic acid may increase oxacillin excretion.
  • Certain diuretics may alter renal function and affect oxacillin levels.

Monitoring for adverse effects and adjusting dosages accordingly is essential during co-administration with these agents .

Oxacillin shares structural and functional similarities with several other penicillin derivatives that are also resistant to penicillinase. These include:

CompoundChemical StructureKey Features
MethicillinC₁₈H₁₇N₃O₅SFirst penicillinase-resistant antibiotic; less commonly used today due to resistance issues.
NafcillinC₁₉H₂₁N₃O₅SBroad-spectrum activity against gram-positive bacteria; often used for serious infections.
CloxacillinC₂₀H₂₂N₂O₅SSimilar spectrum as oxacillin but with slightly different pharmacokinetics.
DicloxacillinC₂₀H₂₂N₂O₅SBetter oral bioavailability; used for skin and soft tissue infections.
FlucloxacillinC₂₀H₂₂N₂O₅SEnhanced oral absorption; commonly used in outpatient settings for staphylococcal infections.

Uniqueness: Oxacillin is particularly noted for its effective treatment against methicillin-resistant Staphylococcus aureus (MRSA) strains that retain susceptibility to this antibiotic, although resistance patterns can vary significantly among different bacterial populations .

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

401.10454189 g/mol

Monoisotopic Mass

401.10454189 g/mol

Heavy Atom Count

28

LogP

2.38
2.38 (LogP)
2.4

Melting Point

188 °C
188.0 °C

UNII

UH95VD7V76

Related CAS

1173-88-2 (anhydrous monosodium salt)
7240-38-2 (monosodium salt, monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the treatment of resistant staphylococci infections.

Livertox Summary

Oxacillin is a parenteral, second generation penicillin antibiotic that is used to treat moderate-to-severe, penicillinase-resistant staphylococcal infections. Oxacillin has been linked to rare instances of clinically apparent, idiosyncratic liver injury, but it more commonly causes transient elevations in serum aminotransferases without jaundice.

Drug Classes

Penicillin (Penicillinase-Resistant)

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

66-79-5
1173-88-2

Absorption Distribution and Excretion

Oxacillin Sodium is rapidly excreted as unchanged drug in the urine by glomerular filtration and active tubular secretion.

Wikipedia

Oxacillin
Prednylidene

Biological Half Life

20 to 30 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-07-20

Hospital transmission of borderline oxacillin-resistant

Maria M Konstantinovski, Karin Ellen Veldkamp, Adriana P M Lavrijsen, Thijs Bosch, Margriet E M Kraakman, Sam Nooij, Eric C J Claas, Jairo Gooskens
PMID: 34269673   DOI: 10.1099/jmm.0.001384

Abstract

is a major cause of hospital infections worldwide. Awareness towards methicillin-resistant
(MRSA) infections is high but attention towards borderline oxacillin-resistant
(BORSA) is limited, possibly due to an underestimated clinical relevance, presumption of low incidence and diagnostic limitations.
BORSA surveillance has not been routinely implemented, and thus consensus with regard to a definition and infection control measures is lacking.
Our goals were to investigate the occurrence, molecular characteristics and clinical manifestations of BORSA infections in the hospital setting.
Following an increased incidence in 2016, BORSA cases in 2014/2016 (in our institution) were more specifically evaluated. Medical records were reviewed to investigate epidemiological links, clinical characteristics and outcomes. Resistance and virulence markers were assessed by whole genome sequencing (WGS). Conventional methods: amplified fragment length polymorphism (AFLP) ; multilocus sequence typing (MLST) and multiple locus variable-number tandem repeat analysis (MLVA) were compared with core genome MLST (cgMLST) and whole-genome single nucleotide polymorphism (wgSNP) analysis to confirm genetic clusters.
From 2009 to 2013, BORSA comprised 0.1 % of all clinical
strains. In 2016, the incidence was six-fold higher in comparison to the baseline. Whole-genome SNP and cgMLST confirmed two BORSA clusters among patients with dermatological conditions. Patients with BORSA presented with skin infections, and one case developed a severe invasive infection with a fatal outcome. Infection control measures successfully prevented further transmission in both clusters. WGS findings showed that BORSA strains carried multiple resistance and virulence genes with increased pathogenic potential.
WGS and cgMLST effectively characterized and confirmed BORSA clusters among at-risk patients with clinical manifestations ranging from mild skin infections to life-threatening bacteraemia. Clinical awareness and active monitoring are therefore warranted for the timely implementation of infection control measures to prevent BORSA transmission in high-risk patients.


Acute Presentation of Clavicular Osteomyelitis in an 8-Year-Old Patient

Stephanie D Jarrin, Isaac Gordon, Ambreen Khan, Richard Sinert
PMID: 34024162   DOI: 10.1177/00099228211012221

Abstract




Antimicrobial activity of dalbavancin and comparators against Staphylococcus aureus causing pneumonia in patients with and without cystic fibrosis

Helio S Sader, Leonard R Duncan, Rodrigo E Mendes
PMID: 33878463   DOI: 10.1016/j.ijid.2021.04.051

Abstract

The activities of dalbavancin and comparator agents were evaluated against Staphylococcus aureus isolated from the lower respiratory tract of cystic fibrosis (CF) and non-CF patients with pneumonia. Bacterial isolates (n = 357) were collected from CF patients in 36 medical centers worldwide (2018-2019) and susceptibility tested using reference broth microdilution. Susceptibility results from these isolates were compared with those for 725 S. aureus isolates consecutively collected from non-CF patients with pneumonia from the same medical centers over the same period. Only isolates determined to be the probable cause of pneumonia were included in the study. Susceptibility profiles were very similar among isolates from CF and non-CF patients. Dalbavancin exhibited potent activity (MIC
, 0.03/0.03 mg/L) and complete coverage (100.0% susceptibility) against isolates from CF and non-CF patients. Ceftaroline (MIC
, 0.25/1 mg/L) was active against 97.8% and 98.1% of isolates from CF and non-CF patients, respectively. Oxacillin resistance (MRSA) rates were 27.7% among CF and 28.7% among non-CF patients. Among MRSA isolates from CF/non-CF patients (n = 99/208), susceptibility to ceftaroline, clindamycin, levofloxacin, and tetracycline were 91.9%/93.3%, 58.6%/64.4%, 40.4%/29.3%, and 83.8%/89.4%, respectively. Dalbavancin demonstrated high potency against S. aureus from CF and non-CF patients and may represent a valuable treatment option for CF patients with MRSA pulmonary infection.


Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections

Iwona E Głowacka, Magdalena Grabkowska-Drużyc, Graciela Andrei, Dominique Schols, Robert Snoeck, Karolina Witek, Sabina Podlewska, Jadwiga Handzlik, Dorota G Piotrowska
PMID: 34360797   DOI: 10.3390/ijms22158032

Abstract

A novel series of N-substituted
- and
-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized by the Kinugasa reaction of N-methyl- or N-benzyl-(diethyoxyphosphoryl)nitrone and selected aryl alkynes. Stereochemistry of diastereoisomeric adducts was established based on vicinal H3-H4 coupling constants in azetidin-2-one ring. All the obtained azetidin-2-ones were evaluated for the antiviral activity against a broad range of DNA and RNA viruses. Azetidin-2-one
-
showed moderate inhibitory activity against human coronavirus (229E) with EC
= 45 µM. The other isomer
-
was active against influenza A virus H1N1 subtype (EC
= 12 µM by visual CPE score; EC
= 8.3 µM by TMS score; MCC > 100 µM, CC
= 39.9 µM). Several azetidin-2-ones
and
were tested for their cytostatic activity toward nine cancerous cell lines and several of them appeared slightly active for Capan-1, Hap1 and HCT-116 cells values of IC
in the range 14.5-97.9 µM. Compound
-
was identified as adjuvant of oxacillin with significant ability to enhance the efficacy of this antibiotic toward the highly resistant
strain HEMSA 5. Docking and molecular dynamics simulations showed that enantiomer (3
,4
)-
can be responsible for the promising activity due to the potency in displacing oxacillin at β-lactamase, thus protecting the antibiotic from undesirable biotransformation.


Staphylococcus pettenkoferi-positive Blood cultures in Hospitalized Patients in a Multi-site Tertiary Center

Uzoamaka A Eke, Marilynn R Fairfax, Robert Mitchell, Maureen Taylor, Hossein Salimnia
PMID: 33485136   DOI: 10.1016/j.diagmicrobio.2020.115284

Abstract

Staphylococcus pettenkoferi (S.pettenkoferi), originally described in Germany in 2002 by Trülzsch et al, is a coagulase negative staphylococcus whose clinical relevance is yet to be determined. With about 10 case reports in the literature from several parts of the world, there is no data on S. pettenkoferi infection from the United States. This is a retrospective cohort study of 80 patients ≥ 18 years of age who had at least 1 S. pettenkoferi-positive blood culture, identified by matrix-assisted laser desorption/ionization time-of-flight at a tertiary academic center in Detroit, Michigan. We describe the features of S. pettenkoferi-positive blood cultures in order to identify cases of true bacteremia. The mean age of the cohort was 66 ± 16 years and 1 out of 3 had immunosuppressing conditions. No case of true S.pettenkoferi bacteremia was identified. More studies are needed to determine its role as a pathogen in the United States.


Reporting antimicrobial susceptibilities and resistance phenotypes in Staphylococcus spp.: a nationwide proficiency study

Felipe Fernández-Cuenca, Inmaculada López-Hernández, Emilia Cercenado, Carmen Conejo, Nuria Tormo, Concha Gimeno, Alvaro Pascual
PMID: 33555012   DOI: 10.1093/jac/dkab017

Abstract

To evaluate the proficiency of microbiology laboratories in Spain in antimicrobial susceptibility testing (AST) of Staphylococcus spp.
Eight Staphylococcus spp. with different resistance mechanisms were selected: six Staphylococcus aureus (CC-01/mecA, CC-02/mecC, CC-03/BORSA, CC-04/MLSBi, CC-06/blaZ and CC-07/linezolid resistant, cfr); one Staphylococcus epidermidis (CC-05/linezolid resistant, 23S rRNA mutation); and one Staphylococcus capitis (CC-08/daptomycin non-susceptible). Fifty-one laboratories were asked to report: (i) AST system used; (ii) antimicrobial MICs; (iii) breakpoints used (CLSI or EUCAST); and (iv) clinical category. Minor, major and very major errors (mEs, MEs and VMEs, respectively) were determined.
The greatest MIC discrepancies found were: (i) by AST method: 19.4% (gradient diffusion); (ii) by antimicrobial agent: daptomycin (21.3%) and oxacillin (20.6%); and (iii) by isolate: CC-07/cfr (48.0%). The greatest error rates were: (i) by AST method: gradient diffusion (4.3% and 5.1% VMEs, using EUCAST and CLSI, respectively); (ii) by breakpoint: 3.8% EUCAST and 2.3% CLSI; (iii) by error type: mEs (0.8% EUCAST and 1.0% CLSI), MEs (1.8% EUCAST and 0.7% CLSI) and VMEs (1.2% EUCAST and 0.6% CLSI); (iii) by antimicrobial agent: VMEs (4.7% linezolid and 4.3% oxacillin using EUCAST); MEs (14.3% fosfomycin, 9.1% tobramycin and 5.7% gentamicin using EUCAST); and mEs (22.6% amikacin using EUCAST).
Clinical microbiology laboratories should improve their ability to determine the susceptibility of Staphylococcus spp. to some antimicrobial agents to avoid reporting false-susceptible or false-resistant results. The greatest discrepancies and errors were associated with gradient diffusion, EUCAST breakpoints and some antimicrobials (mEs for aminoglycosides; MEs for fosfomycin, aminoglycosides and oxacillin; and VMEs for linezolid and oxacillin).


The Novel Membrane-Associated Auxiliary Factors AuxA and AuxB Modulate β-lactam Resistance in MRSA by stabilizing Lipoteichoic Acids

Kasper Mikkelsen, Wanchat Sirisarn, Ohood Alharbi, Mohanned Alharbi, Huayong Liu, Katrine Nøhr-Meldgaard, Katharina Mayer, Martin Vestergaard, Laura A Gallagher, Jeremy P Derrick, Andrew J McBain, Jacob Biboy, Waldemar Vollmer, James P O'Gara, Tom Grunert, Hanne Ingmer, Guoqing Xia
PMID: 33503451   DOI: 10.1016/j.ijantimicag.2021.106283

Abstract

A major determinant of β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA) is the drug insensitive transpeptidase, PBP2a, encoded by mecA. Full expression of the resistance phenotype requires auxiliary factors. Two such factors, auxiliary factor A (auxA, SAUSA300_0980) and B (auxB, SAUSA300_1003), were identified in a screen against mutants with increased susceptibility to β-lactams in the MRSA strain, JE2. auxA and auxB encode transmembrane proteins, with AuxA predicted to be a transporter. Inactivation of auxA or auxB enhanced β-lactam susceptibility in community-, hospital- and livestock-associated MRSA strains without affecting PBP2a expression, peptidoglycan cross-linking or wall teichoic acid synthesis. Both mutants displayed increased susceptibility to inhibitors of lipoteichoic acid (LTA) synthesis and alanylation pathways and released LTA even in the absence of β-lactams. The β-lactam susceptibility of the aux mutants was suppressed by mutations inactivating gdpP, which was previously found to allow growth of mutants lacking the lipoteichoic synthase enzyme, LtaS. Using the Galleria mellonella infection model, enhanced survival of larvae inoculated with either auxA or auxB mutants was observed compared with the wild-type strain following treatment with amoxicillin. These results indicate that AuxA and AuxB are central for LTA stability and potential inhibitors can be tools to re-sensitize MRSA strains to β-lactams and combat MRSA infections.


Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus

Edgar Ferrer-González, Hyun Huh, Hassan M Al-Tameemi, Jeffrey M Boyd, Sang-Hyuk Lee, Daniel S Pilch
PMID: 34031040   DOI: 10.1128/JB.00204-21

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) is a multidrug-resistant pathogen of acute clinical importance. Combination treatment with an FtsZ inhibitor potentiates the activity of penicillin binding protein (PBP)-targeting β-lactam antibiotics against MRSA. To explore the mechanism underlying this synergistic behavior, we examined the impact of treatment with the FtsZ inhibitor TXA707 on the spatial localization of the five PBP proteins expressed in MRSA. In the absence of drug treatment, PBP1, PBP2, PBP3, and PBP4 colocalize with FtsZ at the septum, contributing to new cell wall formation. In contrast, PBP2a localizes to distinct foci along the cell periphery. Upon treatment with TXA707, septum formation becomes disrupted, and FtsZ relocalizes away from midcell. PBP1 and PBP3 remain significantly colocalized with FtsZ, while PBP2, PBP4, and PBP2a localize away from FtsZ to specific sites along the periphery of the enlarged cells. We also examined the impact on PBP2a and PBP2 localization of treatment with β-lactam antibiotic oxacillin alone and in synergistic combination with TXA707. Significantly, PBP2a localizes to the septum in approximately 15% of the oxacillin-treated cells, a behavior that likely contributes to the β-lactam resistance of MRSA. Combination treatment with TXA707 causes both PBP2a and PBP2 to localize in malformed septum-like structures. Our collective results suggest that PBP2, PBP4, and PBP2a may function collaboratively in peripheral cell wall repair and maintenance in response to FtsZ inhibition by TXA707. Cotreatment with oxacillin appears to reduce the availability of PBP2a to assist in this repair, thereby rendering the MRSA cells more susceptible to the β-lactam.
MRSA is a multidrug-resistant bacterial pathogen of acute clinical importance, infecting many thousands of individuals globally each year. The essential cell division protein FtsZ has been identified as an appealing target for the development of new drugs to combat MRSA infections. Through synergistic actions, FtsZ-targeting agents can sensitize MRSA to antibiotics like the β-lactams that would otherwise be ineffective. This study provides key insights into the mechanism underlying this synergistic behavior as well as MRSA resistance to β-lactam drugs. The results of this work will help guide the identification and optimization of combination drug regimens that can effectively treat MRSA infections and reduce the potential for future resistance.


Improved diagnostic prediction of the pathogenicity of bloodstream isolates of Staphylococcus epidermidis

Shannon M VanAken, Duane Newton, J Scott VanEpps
PMID: 33770084   DOI: 10.1371/journal.pone.0241457

Abstract

With an estimated 440,000 active cases occurring each year, medical device associated infections pose a significant burden on the US healthcare system, costing about $9.8 billion in 2013. Staphylococcus epidermidis is the most common cause of these device-associated infections, which typically involve isolates that are multi-drug resistant and possess multiple virulence factors. S. epidermidis is also frequently a benign contaminant of otherwise sterile blood cultures. Therefore, tests that distinguish pathogenic from non-pathogenic isolates would improve the accuracy of diagnosis and prevent overuse/misuse of antibiotics. Attempts to use multi-locus sequence typing (MLST) with machine learning for this purpose had poor accuracy (~73%). In this study we sought to improve the diagnostic accuracy of predicting pathogenicity by focusing on phenotypic markers (i.e., antibiotic resistance, growth fitness in human plasma, and biofilm forming capacity) and the presence of specific virulence genes (i.e., mecA, ses1, and sdrF). Commensal isolates from healthy individuals (n = 23), blood culture contaminants (n = 21), and pathogenic isolates considered true bacteremia (n = 54) were used. Multiple machine learning approaches were applied to characterize strains as pathogenic vs non-pathogenic. The combination of phenotypic markers and virulence genes improved the diagnostic accuracy to 82.4% (sensitivity: 84.9% and specificity: 80.9%). Oxacillin resistance was the most important variable followed by growth rate in plasma. This work shows promise for the addition of phenotypic testing in clinical diagnostic applications.


In vitro antagonistic inhibitory effects of palm seed crude oils and their main constituent, lauric acid, with oxacillin in Staphylococcus aureus

Klara Lalouckova, Eva Skrivanova, Johana Rondevaldova, Adela Frankova, Josef Soukup, Ladislav Kokoska
PMID: 33420288   DOI: 10.1038/s41598-020-80481-0

Abstract

Infections caused by Staphylococcus aureus are a serious global threat, and with the emergence of antibiotic resistance, even more difficult to treat. One of the possible complications in antistaphylococcal therapy represents negative interactions of antibiotics with food. In this study, the in vitro interaction between oxacillin and crude palm seed oil from Astrocaryum vulgare, Cocos nucifera, and Elaeis guineensis against nine strains of S. aureus was determined using the checkerboard method. Lauric acid was identified as a major constituent of all tested oils by gas chromatography. The results showed strong concentration dependent antagonistic interactions between palm oils and oxacillin with values of fractional inhibitory concentrations indices ranging from 4.02 to 8.56 at concentrations equal or higher than 1024 µg/mL of the tested oils. Similarly, lauric acid in combination with oxacillin produced antagonistic action with fractional inhibitory concentration indices ranging from 4.01 to 4.28 at 1024 µg/mL. These findings suggest that interference between oxacillin and palm oils and their constituents can negatively affect the treatment of staphylococcal infections in humans and other animals.


Explore Compound Types